N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
Description
The compound N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide features a dihydroquinolinone core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 1, and a furan-2-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-24-16-6-3-2-5-15(16)19(25)18(13-8-10-14(22)11-9-13)20(24)23-21(26)17-7-4-12-27-17/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZAYSRNOCQEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is the NaV1.8 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials and is involved in neuronal excitability.
Mode of Action
This compound acts as a selective blocker of the NaV1.8 sodium channel . It shows greater than 100-fold selectivity over human NaV1.2, NaV1.3, NaV1.5, and NaV1.7. This compound does not show significant activity against TRPV1, P2X 2/3, CaV 2.2, and KCNQ2/3 channels.
Biochemical Pathways
It is known that the blocking of nav18 sodium channels can affect the generation and conduction of action potentials, which can influence various neuronal processes.
Pharmacokinetics
It is soluble in dmso to 100 mm and in ethanol to 25 mm, which suggests that it may have good bioavailability
Biological Activity
N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a quinoline core fused with a furan ring and a carboxamide functional group, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The general synthetic route includes:
- Preparation of the Quinoline Core : Initial formation of the quinoline structure through cyclization reactions.
- Introduction of Substituents : Adding functional groups such as the 4-chlorophenyl and furan moieties.
- Formation of the Carboxamide : Finalizing the structure by attaching the carboxamide group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines, leading to inhibited proliferation.
- Induction of Apoptosis : Mechanistic studies suggest that it may activate caspases and increase reactive oxygen species (ROS) levels, which are critical for apoptosis induction .
The biological activity of this compound is mediated through several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell growth and survival.
- Modulation of Signaling Pathways : The compound can alter key signaling pathways that regulate cell cycle progression and apoptosis.
- Interaction with Microtubules : Similar quinolone derivatives have demonstrated effects on microtubule dynamics, disrupting normal mitotic processes .
Case Studies
A notable case study involved testing the compound against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer). The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.85 | Apoptosis induction via ROS generation |
| MCF7 | 1.81 | G2/M phase arrest |
| SKOV3 | 0.90 | Microtubule disruption |
Research Findings
Recent findings from various studies emphasize the following points regarding this compound:
- Cytotoxicity : Demonstrated potent cytotoxic effects against multiple cancer types with low toxicity towards normal cells .
- Synergistic Effects : When combined with other anticancer agents, it showed enhanced efficacy, suggesting potential for combination therapies .
- Molecular Docking Studies : Computational studies indicate strong binding affinity to targets involved in cancer progression, supporting its role as a lead compound for further development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide exhibit notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest potential for development as an antimicrobial agent, particularly in treating resistant strains .
Antiviral Activity
The antiviral potential of this compound has been explored, with studies suggesting it may inhibit viral replication through interference with viral enzymes or host cell receptors. The specific mechanisms remain under investigation, but initial findings indicate effectiveness against certain viral pathogens .
Anticancer Properties
Emerging research has highlighted the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Notably, it has demonstrated activity against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These findings underscore its potential as a lead compound for new anticancer therapies .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed significant inhibition of Mycobacterium smegmatis, suggesting its potential role as an antituberculosis agent. The compound exhibited a MIC value of 8 µg/mL, indicating strong activity against this pathogen .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, the compound was tested for its effects on neuronal excitability and pain modulation. Results indicated that blocking NaV1.8 sodium channels led to a significant reduction in pain responses in animal models, highlighting its therapeutic potential for neuropathic pain management.
Comparison with Similar Compounds
Structural Analogs from the 4-Oxo-1,4-dihydroquinolin-2-yl Family
describes several N-substituted 4-oxo-1,4-dihydroquinolin-2-yl amides, including:
- N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h)
- N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i)
- N-(2-Amino-4-oxo-1,4-dihydroquinolin-2-yl)propanamide (4a)
Key Comparisons:
In contrast, the amino-substituted analogs (4a–4d) may exhibit enhanced hydrogen-bonding interactions due to their amine groups, which could influence binding affinity in biological systems .
Derivatives with Phenethyl and Nitro Substituents
details the synthesis of N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide (Compound 11) and related intermediates.
Key Comparisons:
The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions in binding pockets compared to the nitro group in Compound 11. Nitro groups are typically metabolized in vivo to amines, suggesting divergent pharmacokinetic profiles .
Dihydropyridine Derivatives with Thioether and Cyano Groups
highlights 1,4-dihydropyridines such as AZ331 and AZ257, which contain thioether linkages and cyano substituents.
Key Comparisons:
| Property | Target Compound | AZ331/AZ257 (Dihydropyridines) |
|---|---|---|
| Core Structure | Dihydroquinolinone | 1,4-Dihydropyridine |
| Key Substituents | Furan-2-carboxamide | Thioether, cyano, methoxy |
| Electronic Effects | Electron-withdrawing (Cl, furan) | Electron-deficient (CN, S) |
| Bioactivity | Potential kinase inhibition | Calcium channel modulation |
While the core structures differ, both classes feature planar aromatic systems and electron-withdrawing groups. The thioether in AZ331/AZ257 may confer redox activity, whereas the furan carboxamide in the target compound could stabilize π-π stacking interactions .
Thiazole-Based Sulfonamide Derivatives
discusses thiazole derivatives like 21a , which incorporate a 4-chlorophenyl group and sulfonamide moiety.
Key Comparisons:
| Property | Target Compound | Compound 21a (Thiazole-Sulfonamide) |
|---|---|---|
| Core Structure | Dihydroquinolinone | Thiazole ring |
| Chlorophenyl Group | Position 3 on quinolinone | Position 4 on thiazole |
| Solubility | Moderate (carboxamide) | High (sulfonamide) |
The sulfonamide group in 21a likely enhances solubility compared to the target compound’s furan carboxamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
